molecular formula C22H21NO2 B4074187 2-phenoxy-N-(2-phenylphenyl)butanamide

2-phenoxy-N-(2-phenylphenyl)butanamide

Cat. No.: B4074187
M. Wt: 331.4 g/mol
InChI Key: OLKRQUKHCPPMTP-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-phenylphenyl)butanamide is a synthetic butanamide derivative characterized by a phenoxy group at the C2 position of the butanamide backbone and a biphenyl (2-phenylphenyl) substituent on the amide nitrogen. The biphenyl moiety may enhance lipophilicity (logP ~3–4 estimated), while the phenoxy group contributes to hydrogen-bonding interactions. Such derivatives are often explored in medicinal chemistry for their pharmacokinetic tunability and target-binding capabilities .

Properties

IUPAC Name

2-phenoxy-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-21(25-18-13-7-4-8-14-18)22(24)23-20-16-10-9-15-19(20)17-11-5-3-6-12-17/h3-16,21H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKRQUKHCPPMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-phenylphenyl)butanamide typically involves the reaction of 2-phenylphenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-phenoxy-N-(2-phenylphenyl)butanamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-phenylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acid derivatives, while reduction can produce phenoxybutanol derivatives.

Scientific Research Applications

2-phenoxy-N-(2-phenylphenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-phenylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-phenoxy-N-(2-phenylphenyl)butanamide with five structurally related butanamides:

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents Notable Properties
2-Phenoxy-N-(propan-2-yl)butanamide (Y203-9174) C₁₃H₁₉NO₂ 221.3 2.81 1 3 Propan-2-yl High logP; racemic mixture
2-Phenoxy-N-[3-(propionylamino)phenyl]butanamide C₁₉H₂₂N₂O₃ 326.39 ~3.2* 2 4 Propionylamino-phenyl Enhanced H-bonding; predicted high thermal stability (bp 588°C)
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 249.29 ~2.5* 1 4 Nitro, methyl Polar nitro group; forensic relevance as a precursor
2-Ethyl-N-(2-ethylphenyl)butanamide C₁₄H₂₁NO 219.32 ~3.0* 1 2 Ethyl groups Low polarity; industrial applications
N-(2-Furylmethyl)-4-phenoxybutanamide C₁₅H₁₇NO₃ 259.3 ~2.2* 1 3 Furylmethyl Moderate solubility; heterocyclic influence

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The biphenyl group in the target compound likely increases logP compared to Y203-9174 (logP 2.81) and furylmethyl derivatives (logP ~2.2). Nitro-substituted analogs (e.g., ) exhibit lower logP due to polar groups.
  • Steric Effects: Bulky substituents (e.g., biphenyl, propionylamino) may reduce metabolic clearance but hinder membrane permeability .

Pharmacological and Functional Comparisons

Anti-Inflammatory and Analgesic Potential

Substituted phenoxy acetamides (e.g., ) demonstrate anti-inflammatory and analgesic activities, suggesting that the phenoxy group in the target compound may confer similar properties. For example:

  • 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide: Shows COX-2 inhibition (IC₅₀ ~0.8 µM) .
  • N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide: Exhibits 75% edema reduction in carrageenan-induced models .

The biphenyl group in the target compound could enhance binding to hydrophobic pockets in inflammatory targets, though this requires experimental validation.

Forensic and Regulatory Considerations
  • 3-Oxo-2-phenylbutanamide: A regulated amphetamine precursor , highlighting that minor structural changes (e.g., keto vs. phenoxy groups) can drastically alter legal status.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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